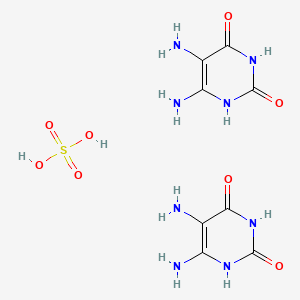
Semi-sulfate de 5,6-diaminouracile
Vue d'ensemble
Description
5,6-Diaminouracil semisulfate is an organic compound belonging to the class of pyrimidones. It is characterized by the presence of two amino groups at positions 5 and 6 on the uracil ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms. The compound is often used in various chemical and biological research applications due to its unique structural properties .
Applications De Recherche Scientifique
5,6-Diaminouracil semisulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleobases.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
It is known that similar compounds, such as uracil derivatives, often target enzymes involved in nucleotide synthesis and metabolism .
Mode of Action
It is likely that the compound interacts with its targets by substituting for uracil in biochemical reactions due to its structural similarity .
Biochemical Pathways
5,6-Diaminouracil semisulfate may affect various biochemical pathways due to its structural similarity to uracil. For instance, it has been found to induce xanthine oxidase in Arthrobacter globiformis M4, suggesting a potential role in purine metabolism .
Result of Action
Given its potential role in inducing xanthine oxidase, it may influence purine metabolism and related cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminouracil semisulfate typically involves the condensation of uracil derivatives with amino groups. One common method includes the reaction of 5-nitroso-6-amino-uracil with reducing agents to yield 5,6-diaminouracil . Another method involves the use of sodium ethoxide in ethanol, followed by the addition of ethyl cyanoacetate and urea, and subsequent nitrosation and reduction steps .
Industrial Production Methods
Industrial production of 5,6-Diaminouracil semisulfate may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxo ethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluoro phosphate) has been reported to improve the efficiency and safety of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diaminouracil semisulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminouracil: Similar structure with an amino group at position 6.
5,6-Diamino-1,3-dimethyluracil: Contains additional methyl groups at positions 1 and 3.
5,6-Diamino-2,4-dihydroxypyrimidine: Similar structure with hydroxyl groups at positions 2 and 4
Uniqueness
5,6-Diaminouracil semisulfate is unique due to the presence of two amino groups at positions 5 and 6, which allows for a wide range of chemical modifications and interactions. This structural feature makes it a versatile compound for various research and industrial applications.
Propriétés
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPGHXQOXIBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3240-72-0 (Parent) | |
| Record name | Uracil, 5,6-diamino-, hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80981606 | |
| Record name | Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80981606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63981-35-1 | |
| Record name | Uracil, 5,6-diamino-, hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80981606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-1H,3H-pyrimidine-5,6-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6-diaminouracil semisulfate (H2AHP) interact with transition metal ions? What structural information supports these interactions?
A1: 5,6-Diaminouracil semisulfate acts as a ligand, coordinating to transition metal ions through its nitrogen and oxygen atoms. [] The research indicates that H2AHP can form complexes with various transition metals, including Fe(III), Co(II), Ni(II), Cu(II), Zn(II), MoO2, Ru(III), Rh(III), Pd(II), Ag(I), and Au(III). [] This coordination is evidenced by changes in the infrared (IR) spectra of the complexes compared to the free ligand, particularly in the regions associated with carbonyl and amine groups. Additionally, electronic spectroscopy and magnetic measurements provide information about the geometry and electronic configuration of the metal centers within the complexes, further supporting the coordination of H2AHP. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



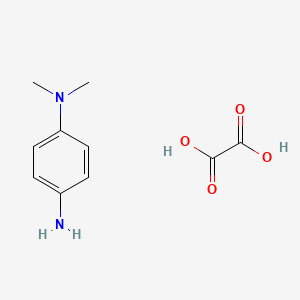

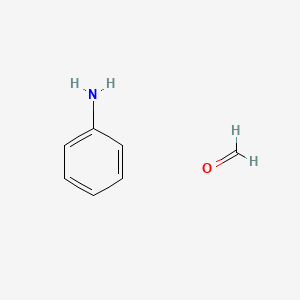
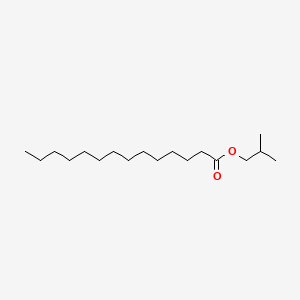
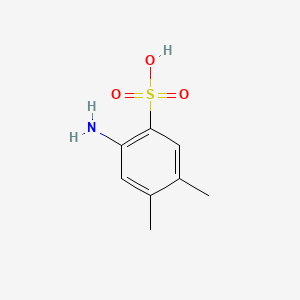
![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)
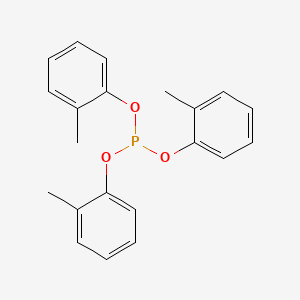


![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)
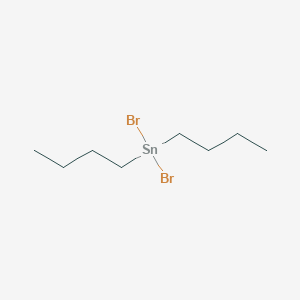
![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)

